

An In-depth Technical Guide to Methyl Thiocyanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl thiocyanate*

Cat. No.: B058053

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, properties, and synthesis of **methyl thiocyanate**. The information is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information about this compound.

Chemical Structure and Formula

Methyl thiocyanate is the simplest organic thiocyanate, characterized by a methyl group bonded to the sulfur atom of a thiocyanate group.^[1] Its chemical formula is C_2H_3NS .^{[1][2]}

The structure of **methyl thiocyanate** is represented by the formula CH_3SCN .^[1] It is the methyl ester of thiocyanic acid.^[3]

Synonyms: Methyl sulfocyanate, Methane, thiocyanato-, Methyl rhodanide.^[2]

Physicochemical Properties

Methyl thiocyanate is a colorless liquid with a characteristic onion-like odor.^{[1][3]} It is slightly soluble in water but soluble in organic solvents like ethanol and ether.^{[1][2][4]} A summary of its key physicochemical properties is presented in the table below.

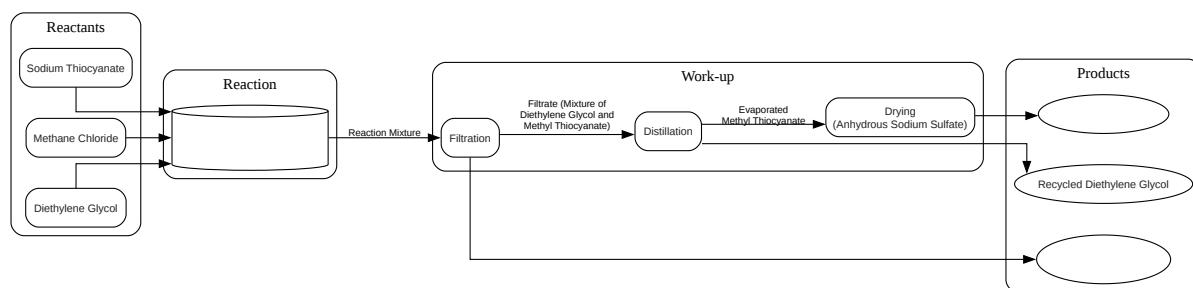
Property	Value	Reference
Molecular Formula	C_2H_3NS	[1] [2] [5]
Molecular Weight	73.12 g/mol	[3] [6]
Appearance	Colorless liquid	[1] [3]
Odor	Onion-like	[1] [3]
Density	1.074 g/cm ³	[1]
Melting Point	-51 °C (-60 °F; 222 K)	[1]
Boiling Point	132 °C (270 °F; 405 K) at 101.3 kPa	[1]
Refractive Index	1.4669 @ 25 °C/D	[3]
Solubility in water	Slightly soluble	[1] [4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **methyl thiocyanate**. Below is a summary of available spectroscopic data.

Spectroscopic Technique	Data
Infrared (IR) Spectroscopy	The IR spectrum of methyl thiocyanate shows characteristic peaks corresponding to its functional groups. The nitrile stretching mode is a key feature. [7] [8] [9]
Mass Spectrometry (MS)	The mass spectrum (Electron Ionization) of methyl thiocyanate is available and can be used for its identification. [10]
Nuclear Magnetic Resonance (NMR) Spectroscopy	1H NMR and ^{13}C NMR data are available for methyl thiocyanate. [11]

Experimental Protocols


Synthesis of Methyl Thiocyanate

Several methods for the synthesis of **methyl thiocyanate** have been reported. A common laboratory-scale synthesis involves the methylation of a thiocyanate salt.[1]

Method 1: From Sodium Thiocyanate and a Methylating Agent

This method is based on the reaction of sodium thiocyanate with a methylating agent, such as methyl chloride, in a suitable solvent.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **methyl thiocyanate**.

Detailed Protocol:

- Add a specific quantity of diethylene glycol to a reaction kettle, followed by the addition of solid sodium thiocyanate. The temperature inside the kettle should be maintained at 55-60 °C.[12]

- After the addition is complete, heat the mixture to ensure the complete dissolution of sodium thiocyanate in the diethylene glycol.[12]
- Introduce methane chloride gas into the reaction kettle over a period of 3-4 hours, maintaining the pressure inside the kettle at 0.05-0.5 MPa and the temperature at 85 °C.[12]
- Once the reaction is complete, filter the solution to separate the filtrate (a mixture of diethylene glycol and **methyl thiocyanate**) from the filter cake (sodium chloride).[12]
- Wash the filter cake with diethylene glycol.[12]
- Distill the combined washing solution and filtrate to evaporate the **methyl thiocyanate**.[12]
- Dry the collected **methyl thiocyanate** using anhydrous sodium sulfate to obtain the final product. The remaining residue is diethylene glycol, which can be recycled.[12]

Safety and Handling

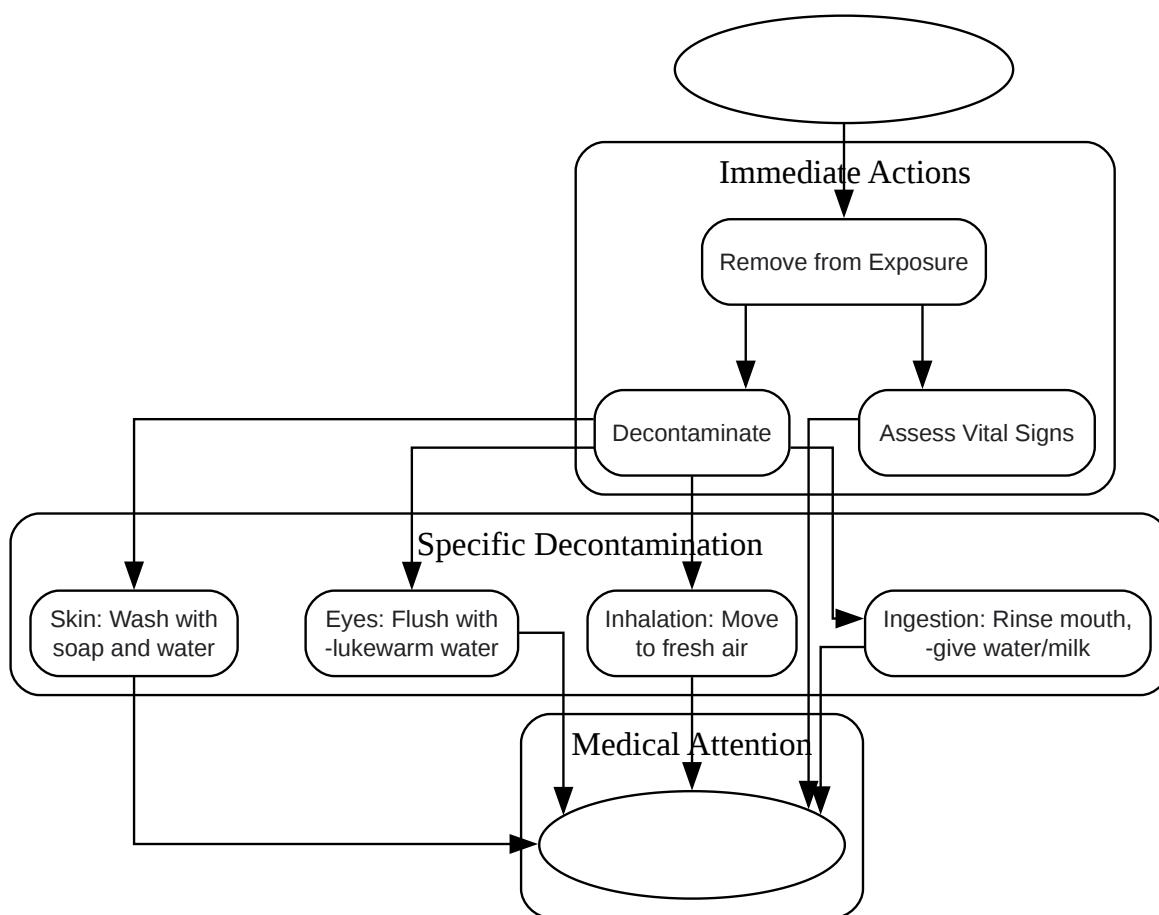
Methyl thiocyanate is a toxic and flammable liquid.[4][13] It is readily absorbed through the skin.[4]

Hazard Summary:

- Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[14] The oral LD₅₀ in rats is 60 mg/kg.[1]
- Flammability: Flammable liquid and vapor.[14]
- Reactivity: It can react violently with strong oxidizing agents, such as chlorates, nitrates, and peroxides.[4][13] Contact with strong acids can produce deadly toxic hydrogen cyanide gas. [4][13]

Handling Precautions:

- Work in a well-ventilated area, preferably under a chemical fume hood.[14]
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[15][16]


- Keep away from heat, sparks, and open flames.[[14](#)]
- Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[[15](#)]

First Aid Measures:

- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[[4](#)]
- Eye Contact: Flush eyes with lukewarm water for at least 15 minutes.[[4](#)]
- Inhalation: Move the victim to fresh air. If not breathing, provide artificial respiration.[[4](#)]
- Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.

Logical Relationships in Safety Procedures

The following diagram illustrates the logical flow of actions in case of exposure to **methyl thiocyanate**.

[Click to download full resolution via product page](#)

Caption: Logical flow of safety procedures upon exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl thiocyanate - Wikipedia [en.wikipedia.org]
- 2. CAS 556-64-9: Methyl thiocyanate | CymitQuimica [cymitquimica.com]

- 3. Methyl thiocyanate | C2H3NS | CID 11168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL THIOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. GSRS [precision.fda.gov]
- 6. Synthesis routes of Methyl thiocyanate [benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Methyl thiocyanate(556-64-9) IR Spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Showing Compound Methyl thiocyanate (FDB013885) - FooDB [foodb.ca]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. CN104876842A - Preparation method of methyl thiocyanate - Google Patents [patents.google.com]
- 13. Methyl thiocyanate | 556-64-9 [chemicalbook.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. nj.gov [nj.gov]
- 16. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Thiocyanate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b058053#methyl-thiocyanate-chemical-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com